

Application of PHM-27 (Human) in Smooth Muscle Relaxation Assays

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Compound of Interest		
Compound Name:	PHM-27 (human)	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27), the 27-amino acid human counterpart of porcine Peptide Histidine Isoleucine (PHI-27), is a neuropeptide belonging to the Vasoactive Intestinal Peptide (VIP)/secretin/glucagon family of peptides.[1][2] Co-synthesized and co-localized with VIP from its precursor, prepro-VIP, PHM-27 is found in the central and peripheral nervous systems, including nerve fibers innervating blood vessels and smooth muscle.[3] Like VIP, PHM-27 exhibits a range of biological activities, most notably the relaxation of smooth muscle. [2][3] This document provides detailed application notes and protocols for the use of human PHM-27 in smooth muscle relaxation assays, intended for researchers in physiology, pharmacology, and drug development.

Mechanism of Action

PHM-27-induced smooth muscle relaxation is primarily mediated through its interaction with Vasoactive Intestinal Peptide Receptors (VPAC receptors), specifically the VPAC2 subtype, which is predominantly expressed on smooth muscle cells.[1] It is suggested that PHM-27 and VIP act on a common receptor, as they produce additive effects without an increase in maximal response when co-administered.[3]



The binding of PHM-27 to the G-protein coupled VPAC2 receptor initiates a downstream signaling cascade. The receptor is coupled to a stimulatory G-protein (Gαs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium. This ultimately results in smooth muscle relaxation.[5] A secondary signaling pathway involving the inhibition of Heat Shock Protein 27 (HSP27) phosphorylation has also been implicated in VIP-mediated smooth muscle relaxation, a mechanism likely shared by PHM-27.[6]

Quantitative Data

While extensive quantitative data for PHM-27 is limited, studies have demonstrated its dose-dependent relaxant effects. It is generally considered to be less potent than VIP in its vasodilatory actions.[7][8] The following tables summarize available quantitative data for PHM-27 and the closely related, and often equipotent, porcine peptide PHI-27. Data for VIP is also included for comparison, given the shared receptor and mechanism of action.

Table 1: Potency of PHM-27 and Related Peptides in Functional Assays



Peptide	Assay Type	Tissue/Cell Line	Receptor	Potency (ID50/EC50)	Reference
PHM-27 (human)	cAMP Accumulation	Cells expressing human Calcitonin Receptor	Calcitonin Receptor	11 nM	[9]
PHI-27 (porcine)	Inhibition of Mechanical Activity	Rabbit Myometrium	VPAC Receptor	3 x 10 ⁻⁸ mol/L	[10]
VIP (human)	Inhibition of Mechanical Activity	Rabbit Myometrium	VPAC Receptor	3 x 10 ⁻⁸ mol/L	[10]
VIP (human)	Relaxation of Smooth Muscle Strips	Human Gastric Antrum	VPAC2 Receptor	0.53 ± 0.17 nmol/L	[11]
VIP (human)	Relaxation of Smooth Muscle Strips	Human Gastric Fundus	VPAC2 Receptor	3.4 ± 1.4 nmol/L	[11]

Note: The potency of PHM-27 at the calcitonin receptor highlights potential off-target effects at high concentrations. PHI-27 is the porcine equivalent of human PHM-27 and often exhibits similar biological activity.

Experimental Protocols

The following is a detailed protocol for a standard organ bath assay to evaluate the relaxant effects of PHM-27 on pre-contracted smooth muscle tissue.

Materials:

• Isolated smooth muscle tissue (e.g., tracheal rings, aortic rings, intestinal segments)



- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
- Carbogen gas (95% O₂ / 5% CO₂)
- Contractile agonist (e.g., Carbachol, Phenylephrine, KCl)
- PHM-27 (human) stock solution
- Organ bath system with isometric force transducers
- Data acquisition system

Procedure:

- Tissue Preparation:
 - Excise the desired smooth muscle tissue and immediately place it in ice-cold Krebs-Henseleit solution.
 - Carefully dissect the tissue to prepare strips or rings of appropriate size (e.g., 2-4 mm rings for vascular tissue).
 - Suspend the tissue preparations in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One end of the tissue should be attached to a fixed hook and the other to an isometric force transducer.

· Equilibration:

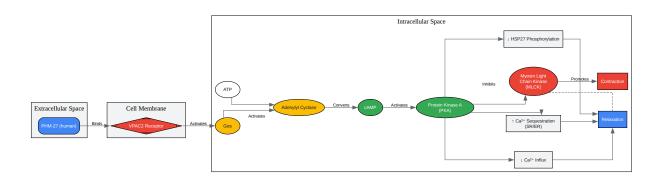
- Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, optimal tension should be determined for each tissue type).
- During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
- Viability and Pre-contraction:



- After equilibration, test the viability of the tissues by inducing a contraction with a high concentration of KCI (e.g., 80 mM).
- Wash the tissues and allow them to return to baseline.
- Induce a submaximal, stable contraction using a suitable agonist (e.g., carbachol for airway smooth muscle, phenylephrine for vascular smooth muscle). The concentration of the agonist should be predetermined to elicit approximately 50-80% of the maximal response.
- PHM-27 Administration and Data Recording:
 - Once a stable pre-contraction plateau is achieved, add PHM-27 to the organ bath in a cumulative, concentration-dependent manner.
 - Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
 - Record the isometric tension continuously throughout the experiment.
- Data Analysis:
 - Express the relaxation induced by PHM-27 as a percentage of the pre-contraction induced by the agonist.
 - Plot the percentage of relaxation against the logarithm of the PHM-27 concentration to generate a dose-response curve.
 - Calculate the EC50 (the concentration of PHM-27 that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the dose-response curve.

Visualizations

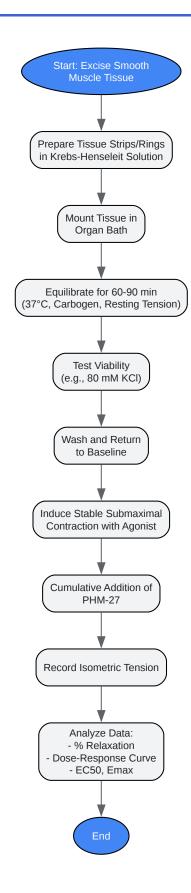




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Caption: Signaling pathway of PHM-27 in smooth muscle cells.





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Caption: Experimental workflow for smooth muscle relaxation assay.



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